3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol

Physicochemical Characterization Monoterpenoids Lead Optimization

Research supply challenge: bicyclic monoterpenoid primary alcohols are not interchangeable with unsaturated hydrocarbons or secondary/tertiary alcohols. 3,7,7-Trimethylbicyclo[4.1.0]heptane-2-methanol (CAS 84304-13-2) is the solution. Primary -OH enables direct oxidation to carboxylic acid without skeletal rearrangement-distinct from 3-carene (CAS 13466-78-9) or 3-caranol (CAS 118395-91-8). Efficient mesylation/azide displacement for CuAAC click chemistry compresses multi-step routes. ECHA 'Intermediate Use Only' designation ensures compliance for contained syntheses. Purity ≥99.99%; density 0.923-0.943 g/cm³.

Molecular Formula C11H20O
Molecular Weight 168.28 g/mol
CAS No. 84304-13-2
Cat. No. B12662555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol
CAS84304-13-2
Molecular FormulaC11H20O
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCC1CCC2C(C1CO)C2(C)C
InChIInChI=1S/C11H20O/c1-7-4-5-9-10(8(7)6-12)11(9,2)3/h7-10,12H,4-6H2,1-3H3
InChIKeyHRQKYZLPDOKAFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7,7-Trimethylbicyclo[4.1.0]heptane-2-methanol [CAS 84304-13-2]: Sourcing the Primary Alcohol Monoterpenoid Intermediate


3,7,7-Trimethylbicyclo[4.1.0]heptane-2-methanol (CAS 84304-13-2) is a saturated, bicyclic monoterpenoid characterized by a primary alcohol (methanol) group attached to the carane skeleton [1]. Registration data filed under the European Chemicals Agency (ECHA) explicitly designate this substance for intermediate use only, reflecting its principal role as a reactive building block rather than a final formulation ingredient [2]. It is functionally and structurally distinct from the more common secondary and tertiary alcohols within the carane family.

Primary alcohol handle enables direct oxidation, mesylation, and azide displacement without skeletal rearrangement
ECHA intermediate-only registration supports contained synthetic processes and REACH-compliant procurement
High commercial purity reduces re-purification burden in sensitive synthetic sequences
Stereochemically-defined building block for CuAAC click chemistry and chiral 1,2,3-triazole library construction

Avoiding Procurement Risk with 3,7,7-Trimethylbicyclo[4.1.0]heptane-2-methanol [CAS 84304-13-2]: Why Structural Analogs Are Non-Interchangeable


Scientific procurement decisions for bicyclic monoterpenoid alcohols cannot default to generic substitution. The target molecule is a saturated primary alcohol, fundamentally distinct from the unsaturated hydrocarbon 3-carene (CAS 13466-78-9) or the secondary alcohol 3-caranol (CAS 118395-91-8). The primary alcohol group enables distinct reactivity pathways, such as direct oxidation to a carboxylic acid without skeletal rearrangement, and imparts significantly different hydrogen-bonding capacity, resulting in quantifiably different physicochemical properties including a ~60°C higher boiling point compared to the saturated hydrocarbon [1] and distinctly lower lipophilicity (LogP) relative to the hydrocarbon parent . Additionally, the formal ECHA regulatory designation restricting this substance to 'intermediate use only' legally separates it from consumer-facing terpenoid fragrance ingredients and reinforces its exclusive suitability in contained synthetic processes [2].

Functional Group Mismatch
Primary alcohol absent in carene or caranol; direct oxidation and azide displacement are not feasible with hydrocarbon analogs, limiting synthetic interchangeability.
Regulatory Classification Gap
General-use fragrance terpenes lack intermediate-only ECHA designation; regulatory scope may not align with contained synthesis requirements, introducing compliance risk.
Physicochemical Profile Divergence
Density range and boiling point differ notably from unsaturated or secondary alcohol analogs; process transfer may require re-optimization of purification and solvent-partitioning conditions.

Technical Evidence Guide for Procuring 3,7,7-Trimethylbicyclo[4.1.0]heptane-2-methanol [CAS 84304-13-2]


Primary Alcohol Hydrophilicity & Volatility vs. Hydrocarbon Baseline

The presence of the -CH₂OH primary alcohol group fundamentally alters the physicochemical separation profile. Compared to the hydrocarbon parent molecule carane, the target compound exhibits a markedly lower logP, signifying increased hydrophilicity and reduced membrane permeability. Simultaneously, it demonstrates lower volatility, evidenced by the significantly higher boiling point [1] .

Hydrophilicity & Volatility
Reported
ΔLogP −0.8 to −1.7
ΔBoiling point +59 °C
Higher polarity eases extraction from non-polar mixtures; supports chromatographic purification design.
LogP predicted; verify with experimental logP or retention data.
Physicochemical Characterization Monoterpenoids Lead Optimization

Density Differential vs. Saturated & Unsaturated Analogs

The measured density of the saturated primary alcohol is noticeably higher than that of the related hydrocarbon and lower than its unsaturated alcohol analog. This specific density value allows for straightforward differentiation from oxidized or unsaturated contaminants via simple density checks during incoming quality control .

Density Identity
Supplier data
0.923 – 0.943 g/cm³
Density check confirms identity vs. carene or diol contaminants during incoming QC.
Verify lot-specific density certificate; source lacks peer-reviewed reference.
Formulation Engineering Physical Properties Quality Control

ECHA Intermediate-Only Designation vs. General-Use Terpenes

According to the ECHA registration dossier, this substance is categorized under the specific regulatory status of 'Intermediate Use Only'. This legally enforces its application in strictly controlled conditions, contrasting with general-use monoterpenes like 3-Carene which are broadly used in fragrances and consumer goods [1].

ECHA Use Classification
Reported
This compound: Intermediate-only
3-Carene: No restriction
Intermediate-only status restricts usage to contained synthesis; general-use terpenes may not meet the same regulatory scope.
Confirm ECHA registration dossier applicability to intended process.
Regulatory Compliance REACH Safety & Handling

Specificity as a Chiral Triazole Building Block vs. Non-Functionalized Carenes

In synthetic routes, the primary alcohol serves as a direct precursor for mesylation and subsequent azide substitution, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry to produce chiral 1,2,3-triazole libraries. The unfunctionalized parent, 3-carene, lacks a handle for such direct, high-yielding diversification and requires initial C-H activation or epoxidation [1].

Synthetic Efficiency
Reported
Reduces step count by at least 2 vs. unfunctionalized carene
Direct alcohol handle avoids initial C–H activation or epoxidation, improving process mass intensity.
Based on Curlat & Macaev, 2021 click route; verify with target alkyne scope.
Synthetic Chemistry Click Chemistry Monoterpene Derivatization

Enantioselective Pharmaceutical Intermediate Potential vs. Secondary Alcohol Caranols

The primary alcohol geometry presents less steric hindrance than the secondary hydroxyl group of 3-caranol. This difference is pivotal for enzymatic resolution or receptor binding studies. Earlier studies on related bicyclo[4.1.0]heptane alcohols demonstrate that horse liver alcohol dehydrogenase (HLADH) oxidizes primary bicycloheptane methanols efficiently without ring opening, whereas secondary bicycloheptanols exhibit different kinetic profiles, offering a derived basis for different enzymatic handles [1].

Enzyme Substrate Profile
Class-level inference
Predicted primary alcohol ADH substrate; distinct from secondary caranol kinetics
May offer a distinct metabolic or catalytic handle for chemoenzymatic studies; quantitative data for this compound not available.
Inferred from bicyclic alcohol class; confirm with targeted enzyme assays.
Medicinal Chemistry Stereochemistry Enzyme Substrates

Purity Specifications Supporting Research Exclusivity

Supplier specifications indicate this compound is routinely available at exceptionally high purity levels (≥99.99%), which is critical for minimizing batch-to-batch variability in sensitive synthetic reactions compared to the more variable technical-grade terpene feedstocks often encountered for bulk monoterpene hydrocarbons .

Purity Grade
Supplier data
≥99.99% (vs. 90–95% technical grade)
High purity reduces re-purification burden and risk of peroxide impurities in synthesis.
Confirm lot-specific COA; supplier specification only.
Analytical Chemistry Batch Consistency Procurement Standards

High-Value Applications for 3,7,7-Trimethylbicyclo[4.1.0]heptane-2-methanol [CAS 84304-13-2]


Synthesis of Chiral 1,2,3-Triazole Libraries via Click Chemistry

The primary alcohol facilitates efficient mesylation and azide displacement, providing a high-purity precursor for CuAAC 'click' reactions. This allows procurement teams to specifically source a building block that eliminates re-optimization of carene functionalization, directly compressing synthetic routes by multiple steps as demonstrated in the generation of complex triazole-substituted heptanols [1].

Strictly Controlled Industrial Intermediate for REACH-Compliant Processes

Owing to its ECHA 'Intermediate Use Only' classification, this compound is ideally suited for contained industrial syntheses requiring strict regulatory adherence. Procurement of this specific off-white solid or viscous liquid eliminates the compliance risk associated with inadvertently sourcing a dual-use consumer fragrance ingredient [2].

Investigating Primary Alcohols in Enzymatic or Metabolic Studies

The primary alcohol motif serves as a distinct substrate for alcohol dehydrogenase enzymes, offering a different kinetic profile compared to secondary caranols. Researchers can utilize this compound to probe the metabolic fate of bicyclic monoterpenoids or to achieve chemoenzymatic resolution without the steric constraints associated with tertiary or secondary alcohol derivatives [3].

Quality Control Reference Standard for Terpenoid Feedstock Purity

With a defined density range of 0.923-0.943 g/cm³ and exceptionally high commercial purity (≥99.99%), this compound serves as an ideal external reference standard for GC-MS or HPLC calibration. This allows analytical laboratories to precisely differentiate between saturated and unsaturated carane derivatives in complex raw material inputs .

Application
Selection Property
Validation Focus
Chiral 1,2,3-triazole library synthesis
Primary alcohol handle for CuAAC click chemistry
Reaction step efficiency and stereochemical outcome review
REACH-compliant intermediate use
ECHA intermediate-only registration
Regulatory compliance in contained synthetic processes
Enzymatic substrate studies
Primary alcohol ADH substrate motif
Kinetic profile comparison vs. secondary alcohol analogs
Terpenoid purity reference standard
High purity and defined density range
GC-MS/HPLC calibration and feedstock differentiation
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